Predicted logP Partitioning: 7-OH Isomer Is More Hydrophilic Than 3-OH and 4-OH Regioisomers
Among the three hydroxyl-positional regioisomers of hexadecanedioyl-CoA, the 7-hydroxy isomer exhibits the lowest predicted logP by ALOGPS, indicating greater hydrophilicity than its 4-hydroxy and 3-hydroxy counterparts [1][2][3]. This differential hydrophilicity has direct implications for reversed-phase chromatographic retention, sample preparation recovery, and potential differences in biological membrane partitioning.
| Evidence Dimension | Predicted logP (ALOGPS) |
|---|---|
| Target Compound Data | 0.80 (ALOGPS); −2.1 (ChemAxon) |
| Comparator Or Baseline | 4-hydroxyhexadecanedioyl-CoA: logP 0.83 (ALOGPS); 3-hydroxyhexadecanedioyl-CoA: logP 0.88 (ALOGPS) |
| Quantified Difference | 7-OH logP is 0.03 units lower than 4-OH and 0.08 units lower than 3-OH (ALOGPS); equivalent to approximately 3.6% and 9.1% relative decrease respectively |
| Conditions | In silico prediction using ALOGPS 2.1 and ChemAxon calculators; values retrieved from HMDB predicted molecular properties tables |
Why This Matters
For procurement decisions in lipidomics and metabolomics workflows, the lower logP of the 7-OH isomer enables chromatographic separation from its 3-OH and 4-OH regioisomers, making it the appropriate reference standard when mid-chain hydroxylated dicarboxylic acyl-CoAs must be unambiguously identified in complex biological extracts.
- [1] Human Metabolome Database. Metabocard for 7-hydroxyhexadecanedioyl-CoA (HMDB0301289), Predicted Molecular Properties. HMDB Version 5.0, 2021. View Source
- [2] Human Metabolome Database. Metabocard for 4-hydroxyhexadecanedioyl-CoA (HMDB0301291), Predicted Molecular Properties. HMDB Version 5.0, 2021. View Source
- [3] Human Metabolome Database. Metabocard for 3-Hydroxyhexdecanedioyl-CoA (HMDB0013187), Predicted Molecular Properties. HMDB Version 5.0, 2009. View Source
